molecular formula C11H12N2O2S B1683628 Zileuton CAS No. 111406-87-2

Zileuton

Cat. No.: B1683628
CAS No.: 111406-87-2
M. Wt: 236.29 g/mol
InChI Key: MWLSOWXNZPKENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zileuton, marketed under the trade name Zyflo, is an orally active inhibitor of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in conditions such as asthma. This compound is primarily used for the maintenance treatment of asthma .

Mechanism of Action

Target of Action

Zileuton primarily targets the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, which are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .

Mode of Action

This compound exerts its therapeutic effects through the selective inhibition of 5-lipoxygenase . By inhibiting this enzyme, this compound prevents the formation of leukotrienes from arachidonic acid . Specifically, it inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid metabolism through the 5-lipoxygenase pathway . By inhibiting 5-LO, this compound blocks the conversion of arachidonic acid to leukotrienes . This results in the suppression of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .

Pharmacokinetics

It is known that this compound is metabolized in the liver by the enzymes cyp1a2, cyp2c9, and cyp3a4 . The elimination half-life of this compound is approximately 2.5 hours, and it is primarily excreted through the kidneys .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It has been found to prevent vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo . Furthermore, this compound has been shown to suppress the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and the production of nitric oxide (NO) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as arachidonic acid, can affect the ability of this compound to inhibit the synthesis of leukotrienes . .

Biochemical Analysis

Biochemical Properties

Zileuton specifically inhibits 5-lipoxygenase, thus inhibiting leukotriene formation . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . This compound’s inhibition of leukotriene formation contributes to its therapeutic effect in the treatment of asthma .

Cellular Effects

This compound has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner . It significantly prevents vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also suppresses the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and the production of nitric oxide (NO) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway . This inhibition prevents the formation of leukotrienes from arachidonic acid . Both the R(+) and S(-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in laboratory settings . In an Alzheimer’s animal model, 10-month treatment with this compound improved cognition, decreased soluble and insoluble Aβ40 and 42, and decreased amyloid .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent tumor formation and decrease tumor growth at non-toxic doses . The effects of this compound vary with different dosages, with significant anti-tumor effects observed at certain doses .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 enzymes: CYP1A2, 2C9, and 3A4 . The drug is primarily eliminated through metabolites in the urine, with feces accounting for the next largest amount .

Transport and Distribution

This compound is 93% bound to plasma proteins, primarily to albumin, with minor binding to α1-acid glycoprotein . This suggests that this compound is transported and distributed within cells and tissues via these proteins .

Subcellular Localization

This suggests that this compound may influence the subcellular localization of 5-LOX and thus impact its activity or function .

Preparation Methods

Zileuton can be synthesized through several methods. One common synthetic route involves the reaction of a compound of formula (II) with a compound of formula (III) in the presence of a catalyst to obtain a compound of formula (IV). The hydroxyl protecting group is then removed to obtain a compound of formula (V), which is subsequently converted into this compound . Industrial production methods often involve the use of specific reagents and conditions to ensure high purity and yield .

Chemical Reactions Analysis

Zileuton undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-pyridine complex, trimethylsilylisocyanate, and sodium or potassium cyanate. Major products formed from these reactions include intermediates that are further processed to yield this compound .

Properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023752
Record name Zileuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (0.5 mg/ml), 5.39e-02 g/L
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control.
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

111406-87-2
Record name Zileuton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111406-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zileuton [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZILEUTON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zyflo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zileuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZILEUTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144.2-145.2 °C, 144.2 - 145.2 °C
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zileuton
Reactant of Route 2
Reactant of Route 2
Zileuton
Reactant of Route 3
Reactant of Route 3
Zileuton
Reactant of Route 4
Zileuton
Reactant of Route 5
Zileuton
Reactant of Route 6
Zileuton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.